5-Amino-2-chloroisonicotinonitrile
Description
5-Amino-2-chloroisonicotinonitrile is a substituted pyridine derivative with a nitrile group at position 4, an amino group at position 5, and a chlorine atom at position 2. Its molecular formula is C₆H₄ClN₃, and its molecular weight is 153.57 g/mol. The compound’s structural features make it valuable in pharmaceutical and agrochemical research, particularly as a precursor in heterocyclic synthesis. The nitrile group enhances reactivity in nucleophilic additions, while the chloro and amino substituents influence electronic properties and solubility .
Properties
IUPAC Name |
5-amino-2-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSUVFMNQZQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Amination of Pyridine Derivatives
One common approach involves starting from 2-aminoisonicotinonitrile or 5-aminoisonicotinonitrile and introducing the chloro substituent at the 2-position via electrophilic chlorination or halogen exchange reactions.
Chlorination Reagents: Chlorine gas, sodium hypochlorite, or other chlorinating agents can be used under controlled conditions to achieve selective chlorination at the 2-position of the pyridine ring.
Amination Strategies: The amino group is often introduced by nucleophilic substitution or reduction of nitro precursors. Alternatively, direct amination of chlorinated precursors can be employed.
Direct Synthesis via Halogenation of Aminopyridine Precursors
According to patent CN106432069A, a method for preparing 2-amino-5-chloropyridine (a close analogue) involves chlorination of aminopyridine derivatives under acidic conditions using sodium hypochlorite or chlorine-containing reagents. This method can be adapted for this compound synthesis by controlling reaction parameters such as temperature, pH, and reagent stoichiometry to favor substitution at the 2-position.
Reaction Conditions: Typically carried out in aqueous or mixed solvents, with temperature control between ambient and reflux conditions.
Post-Reaction Processing: Includes filtration, washing, and purification steps such as recrystallization to obtain the desired product with high purity.
Detailed Preparation Procedure (Based on Patent CN106432069A)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of aminopyridine precursor in solvent | Water or aqueous medium | Ensures good mixing |
| 2 | Addition of chlorinating agent (e.g., sodium hypochlorite) | Controlled addition at 0-50 °C | Avoids overchlorination |
| 3 | Reaction under stirring for several hours | Typically 2-6 hours | Monitored by TLC or HPLC |
| 4 | Cooling and filtration of precipitate | Ice bath if necessary | Isolates crude product |
| 5 | Washing with water and drying | Ambient conditions or vacuum drying | Removes impurities |
| 6 | Purification by recrystallization | Ethanol or suitable solvent | Enhances purity |
This method provides a balance between yield and selectivity, minimizing byproducts such as over-chlorinated or deaminated species.
Alternative Preparation Strategies
Nucleophilic Aromatic Substitution (SNAr)
Starting from 2,5-dichloroisonicotinonitrile, selective substitution of the chlorine at the 5-position by ammonia or amine sources can yield this compound. This method relies on the differential reactivity of chlorine atoms due to electronic effects.
Conditions: Elevated temperatures (80-120 °C) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Advantages: High regioselectivity and possibility of scale-up.
Reduction of Nitro Precursors
Another approach involves the reduction of 5-nitro-2-chloroisonicotinonitrile to the corresponding amino derivative using catalytic hydrogenation or chemical reducing agents (e.g., iron/acetic acid).
Advantages: High purity amino product.
Considerations: Requires handling of nitro compounds and reduction catalysts.
Comparative Data on Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Chlorination of aminopyridine | 2-aminopyridine derivatives | Sodium hypochlorite, HCl | 0-50 °C, aqueous | 60-75 | >90 | Simple, scalable | Possible overchlorination |
| SNAr substitution | 2,5-dichloroisonicotinonitrile | Ammonia or amine | 80-120 °C, polar aprotic solvent | 70-85 | >95 | High selectivity | Requires chlorinated precursors |
| Nitro reduction | 5-nitro-2-chloroisonicotinonitrile | H2/Pd or Fe/AcOH | Ambient to 50 °C | 80-90 | >98 | High purity | Additional step, catalyst needed |
Research Findings and Optimization Notes
Reaction Time and Temperature: Longer reaction times and moderate temperatures improve yield but may increase byproduct formation.
Solvent Choice: Polar aprotic solvents favor nucleophilic substitution, while aqueous media are preferred for chlorination reactions.
Purification: Activated carbon treatment and recrystallization are effective for removing colored impurities and enhancing product purity.
Environmental and Safety Considerations: Use of less toxic chlorinating agents and minimizing excess reagents reduces hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chloroisonicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted isonicotinonitriles.
Scientific Research Applications
5-Amino-2-chloroisonicotinonitrile (ACIN) is a compound that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and as an intermediate in synthetic processes. This article delves into its applications, synthesizing relevant data and case studies to provide a comprehensive overview.
Synthesis Pathway
The synthesis can be represented as follows:
This reaction highlights the nucleophilic substitution mechanism where ammonia acts as a nucleophile attacking the electrophilic carbon of the chloro group.
Antimicrobial Activity
One of the prominent applications of ACIN is in the development of antimicrobial agents. Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that modifications to the ACIN structure could enhance its potency against resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .
Anti-inflammatory Properties
ACIN has also been explored for its anti-inflammatory properties. Inhibitors derived from this compound have shown effectiveness in modulating inflammatory pathways, particularly through the inhibition of specific kinases involved in inflammatory responses. For instance, compounds based on ACIN were tested for their ability to inhibit p38 MAPK and JNK pathways, which are crucial in mediating inflammation .
Neurological Applications
Research into neurological applications has identified ACIN derivatives as potential candidates for treating neurodegenerative diseases. Compounds with structural similarities to ACIN have been shown to interact with neurotransmitter systems, suggesting a role in modulating neuronal activity and potentially offering therapeutic effects in conditions like Alzheimer's disease .
Case Study 1: Antibacterial Activity
In a comparative study, various derivatives of ACIN were synthesized and tested for their antibacterial properties. The results indicated that certain modifications led to enhanced activity against Bacillus cereus and other Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that substituents at specific positions significantly influenced potency .
Case Study 2: Anti-inflammatory Mechanism
A series of experiments focused on the anti-inflammatory effects of ACIN derivatives showed that these compounds could effectively reduce cytokine production in vitro. The study employed cell lines exposed to inflammatory stimuli, demonstrating that ACIN derivatives could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby validating their potential therapeutic use .
Mechanism of Action
The mechanism by which 5-Amino-2-chloroisonicotinonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Variations
- Nitrile vs. Ester/Carboxylic Acid: The nitrile group in this compound confers distinct reactivity, such as participation in cycloaddition reactions, unlike esters (e.g., Ethyl 5-amino-2-chloronicotinate) or carboxylic acids (e.g., 2-Amino-5-fluoroisonicotinic acid), which are prone to hydrolysis .
Substituent Position and Electronic Effects
- Chloro at Position 2: The electron-withdrawing chloro group in the target compound stabilizes the pyridine ring, contrasting with 5-Amino-2-methylisonicotinic acid, where a methyl group introduces electron-donating effects .
- Amino Group at Position 5: This substituent enhances solubility in polar solvents, a feature shared with Ethyl 5-amino-2-chloronicotinate but absent in non-amino analogs .
Molecular Weight and Physicochemical Properties
- The nitrile-containing compounds (target and 5-Amino-2-pyridinecarbonitrile) have lower molecular weights than ester derivatives, suggesting better membrane permeability in biological systems .
- The melting point of 2-Aminonicotinic acid (295–297°C) is significantly higher than inferred values for nitriles, likely due to strong intermolecular hydrogen bonding in carboxylic acids .
Biological Activity
5-Amino-2-chloroisonicotinonitrile (5A2CIN) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 173.59 g/mol
The presence of the amino group and the chloro substituent in the isonicotinonitrile framework is crucial for its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that 5A2CIN exhibits significant antibacterial activity against various strains of bacteria. Notably, it has shown stronger efficacy against Gram-positive bacteria compared to Gram-negative bacteria.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Antifungal Activity
In addition to its antibacterial properties, 5A2CIN has demonstrated promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 µg/mL |
| Aspergillus niger | 30 µg/mL |
These results indicate that 5A2CIN could serve as a potential antifungal agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of 5A2CIN has been explored through various in vitro studies. It has been found to exhibit cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 18 |
| Non-cancerous HaCaT | >50 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, likely through the activation of caspase pathways .
Case Studies
Case Study 1: Antibacterial Efficacy Assessment
In a study assessing the antibacterial efficacy of various derivatives, 5A2CIN was incorporated into fibrous materials designed for wound healing. The results indicated that materials containing this compound exhibited enhanced antibacterial properties against Staphylococcus aureus, making them suitable for local therapy applications .
Case Study 2: Anticancer Activity Evaluation
Another study evaluated the anticancer activity of 5A2CIN in combination with other chemotherapeutic agents. The results showed a synergistic effect that significantly reduced cell viability in HeLa cells compared to treatments with individual agents alone .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Amino-2-chloroisonicotinonitrile in laboratory settings?
- Methodological Answer : The synthesis typically involves nitrile group introduction and chlorination/amination steps. A common approach is halogenation of pre-functionalized pyridine derivatives, followed by amination under controlled conditions. For example, analogous compounds like 2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3) are synthesized via catalytic coupling or nucleophilic substitution . Key parameters include temperature control (e.g., 80–120°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purity optimization (≥95%) requires column chromatography or recrystallization .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention for respiratory distress .
- Skin/Eye Contact : Use gloves and goggles; rinse immediately with water for ≥15 minutes and consult a physician .
- Storage : Store in a cool, dry place, segregated from oxidizing agents. Refer to safety data sheets (SDS) for hazard statements (e.g., H315, H319) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR (δ 6.8–8.2 ppm for aromatic protons) and IR (C≡N stretch ~2200 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Reference Data : Cross-verify with NIST Chemistry WebBook or PubChem entries for spectral libraries .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer :
- Data Validation : Compare experimental data with authoritative databases (e.g., NIST, PubChem) to resolve conflicts .
- Isotopic Labeling : Use -labeled precursors to confirm peak assignments in complex NMR spectra.
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR shifts .
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency. For example, Pd(OAc)/Xantphos in DMF at 100°C improves amination yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups : The nitrile and chloro groups reduce electron density at the pyridine ring, favoring oxidative addition in Pd-catalyzed reactions .
- Hammett Analysis : Quantify substituent effects using σ values (Cl: +0.37, CN: +0.66) to predict reaction rates.
- Comparative Studies : Benchmark against analogs like 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazione (CAS 500341-70-8) to assess steric vs. electronic contributions .
Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?
- Methodological Answer :
- High-Resolution MS : Use Q-TOF or Orbitrap systems to identify low-abundance byproducts (e.g., dechlorinated or dimerized species).
- Sensitivity Limits : Employ derivatization (e.g., silylation for GC-MS) to enhance detection of polar impurities .
- Quality Control : Implement ISO/IEC 17025 protocols for batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
